molecular formula C13H14O3 B14208417 5-Hydroxy-1-(4-methoxyphenyl)-4-methylpent-2-yn-1-one CAS No. 825628-43-1

5-Hydroxy-1-(4-methoxyphenyl)-4-methylpent-2-yn-1-one

Cat. No.: B14208417
CAS No.: 825628-43-1
M. Wt: 218.25 g/mol
InChI Key: LLNJDMVQPNZOPX-UHFFFAOYSA-N
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Description

5-Hydroxy-1-(4-methoxyphenyl)-4-methylpent-2-yn-1-one is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a hydroxy group, a methoxyphenyl group, and a pent-2-yn-1-one backbone, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-1-(4-methoxyphenyl)-4-methylpent-2-yn-1-one typically involves the reaction of 4-methoxybenzaldehyde with propargyl alcohol in the presence of a base, followed by oxidation to form the desired product. The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the formation of the alkyne bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-1-(4-methoxyphenyl)-4-methylpent-2-yn-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Hydroxy-1-(4-methoxyphenyl)-4-methylpent-2-yn-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity to enzymes and receptors, leading to modulation of biological activities. The compound may inhibit or activate certain pathways, resulting in its observed effects .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

825628-43-1

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

5-hydroxy-1-(4-methoxyphenyl)-4-methylpent-2-yn-1-one

InChI

InChI=1S/C13H14O3/c1-10(9-14)3-8-13(15)11-4-6-12(16-2)7-5-11/h4-7,10,14H,9H2,1-2H3

InChI Key

LLNJDMVQPNZOPX-UHFFFAOYSA-N

Canonical SMILES

CC(CO)C#CC(=O)C1=CC=C(C=C1)OC

Origin of Product

United States

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